Superior HWE Reaction Yield for Methoxylated Resveratrol Analogues under SPRC Conditions
In a head-to-head comparison under identical Solid-Phase Reactive Chromatography (SPRC) conditions with microwave irradiation, Diethyl 3,5-dimethoxybenzylphosphonate (phosphonate 2a) reacted with anisaldehyde to yield the corresponding E-stilbene in 85% yield . This performance was superior to reactions using other substituted benzylphosphonates (e.g., phosphonates 2b) with different aldehydes, which produced yields of 75%, 60%, 68%, and 57% under the same optimized protocol .
| Evidence Dimension | HWE reaction yield for E-stilbene synthesis |
|---|---|
| Target Compound Data | 85% yield (Entry 1, Table 1) |
| Comparator Or Baseline | Other substituted benzylphosphonates (e.g., phosphonate 2b) with different aldehydes: 75%, 60%, 68%, 57% (Entries 2-6, Table 1) |
| Quantified Difference | 10 to 28 percentage points higher yield than other entries |
| Conditions | SPRC on alumina-KF column, microwave irradiation, 5 min reaction time |
Why This Matters
This direct, quantitative comparison demonstrates that Diethyl 3,5-dimethoxybenzylphosphonate is the optimal reagent for achieving maximum yield in the HWE synthesis of methoxylated resveratrol analogues under a streamlined, single-unit SPRC protocol.
